3-Methyl Substitution Increases Steric Bulk and Calculated Lipophilicity vs. Unsubstituted Piperidine Analog
The presence of the 3-methyl group on the piperidine ring of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine increases both molecular weight and predicted lipophilicity compared to the unsubstituted analog 2-chloro-6-(piperidin-1-yl)pyridine. While experimental logP values are not available for the target compound, computed logP (cLogP) estimates indicate a higher value for the methylated derivative, consistent with the additional carbon atom. This physicochemical shift can influence membrane permeability and solubility in biological systems .
| Evidence Dimension | Molecular weight and computed logP (cLogP) |
|---|---|
| Target Compound Data | MW = 210.70 g/mol; cLogP ≈ 2.8 (estimated via ChemDraw) |
| Comparator Or Baseline | 2-Chloro-6-(piperidin-1-yl)pyridine (CAS 19946-28-2): MW = 196.68 g/mol; cLogP ≈ 2.2 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔcLogP ≈ +0.6 |
| Conditions | Computed logP based on fragment-based methods |
Why This Matters
Higher lipophilicity may enhance passive membrane diffusion but can also reduce aqueous solubility, necessitating careful formulation considerations during lead optimization.
